4-Isopropoxi-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
“4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 937797-32-5 . Its IUPAC name is isopropyl 1H-pyrrolo[2,3-b]pyridin-4-yl ether . The molecular weight of this compound is 176.22 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the design and synthesis of 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” is represented by the InChI Code: 1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3, (H,11,12) . This compound belongs to the class of organic compounds known as pyrrolopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 176.22 .
Aplicaciones Científicas De Investigación
Inhibidor del Receptor del Factor de Crecimiento de Fibroblastos (FGFR)
Se ha encontrado que los derivados de 4-isopropoxi-1H-pirrolo[2,3-b]piridina tienen potentes actividades contra FGFR1, 2 y 3 . Los FGFR juegan un papel esencial en varios tipos de tumores, y dirigirse a los FGFR representa una estrategia atractiva para la terapia contra el cáncer .
Tratamiento del Cáncer de Mama
Estudios in vitro han demostrado que los derivados de this compound pueden inhibir la proliferación de células de cáncer de mama 4T1 e inducir apoptosis . Esto lo convierte en un candidato potencial para el tratamiento del cáncer de mama.
Inhibición de la Migración e Invasión Celular
Se ha encontrado que los derivados de this compound inhiben significativamente la migración e invasión de las células 4T1 . Esta propiedad podría ser útil para prevenir la propagación de las células cancerosas.
Compuesto Líder para el Desarrollo de Medicamentos
Debido a su bajo peso molecular y su potente actividad inhibitoria de FGFR, los derivados de this compound, particularmente el compuesto 4h, podrían servir como un compuesto líder atractivo beneficioso para la optimización posterior .
Tratamiento Potencial para Varios Tipos de Cáncer
La activación anormal de la vía de señalización de FGFR debido a la amplificación, fusión o mutaciones sin sentido en el exón de los miembros de la familia FGFR está asociada con la progresión y el desarrollo de varios tipos de cáncer como el cáncer de pulmón, el cáncer de próstata, el cáncer de vejiga y el cáncer de hígado . Por lo tanto, los derivados de this compound podrían utilizarse potencialmente en el tratamiento de estos tipos de cáncer.
Resistencia a la Terapia contra el Cáncer
La activación de las vías de señalización dependientes de FGFR puede facilitar la iniciación del cáncer, la progresión y la resistencia a la terapia contra el cáncer . Por lo tanto, los derivados de this compound podrían utilizarse potencialmente para superar la resistencia a la terapia contra el cáncer.
Safety and Hazards
Direcciones Futuras
The future directions for “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” and similar compounds include further exploration of their biological activities. For instance, one study reported that 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity . Another study suggested that the pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent HNE inhibitors .
Mecanismo De Acción
Target of Action
The primary target of 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signal transduction. This interaction is crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with various types of tumors .
Cellular Effects
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine has been shown to influence cell function in several ways. It inhibits the proliferation of cancer cells, such as breast cancer 4T1 cells, and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .
Molecular Mechanism
The molecular mechanism of 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of receptor activation and downstream signaling . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interfere with multiple signaling pathways makes it a promising candidate for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies have shown that it maintains its inhibitory effects on FGFRs and cancer cell proliferation, although some degradation products may form over extended periods .
Dosage Effects in Animal Models
The effects of 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interaction with FGFRs . The compound’s metabolism may involve hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It may interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cell membranes and reach intracellular targets .
Subcellular Localization
4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function may be modulated by post-translational modifications and interactions with other biomolecules. The compound’s ability to target specific cellular compartments is crucial for its therapeutic efficacy and potential side effects .
Propiedades
IUPAC Name |
4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZVJMGDWGICPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C=CNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647356 | |
Record name | 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937797-32-5 | |
Record name | 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.